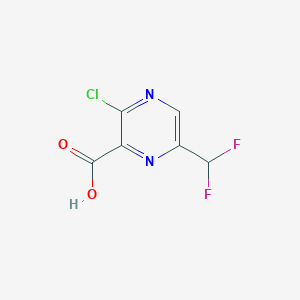
3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid: is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro and difluoromethyl groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of chloro and difluoromethyl groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrazine precursor is reacted with chloro and difluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.
化学反应分析
Types of Reactions: 3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with the compound.
相似化合物的比较
- 3-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
- 2-Chloro-6-(difluoromethyl)pyrazine
- 3-Chloro-6-(difluoromethyl)pyridazine
Comparison: Compared to similar compounds, 3-Chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, providing advantages over other similar compounds.
属性
IUPAC Name |
3-chloro-6-(difluoromethyl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-3(6(12)13)11-2(1-10-4)5(8)9/h1,5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBVZSVZGQUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
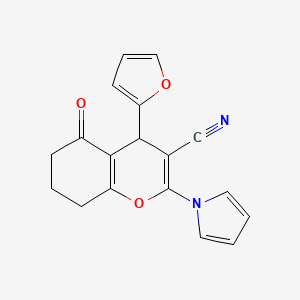
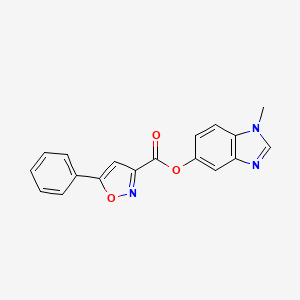
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
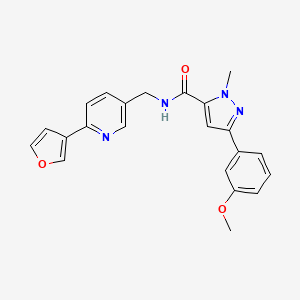
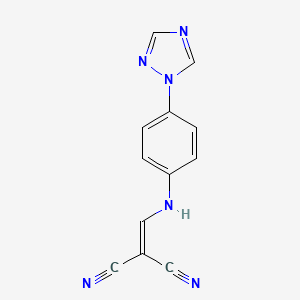
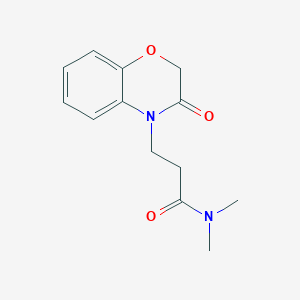
![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)
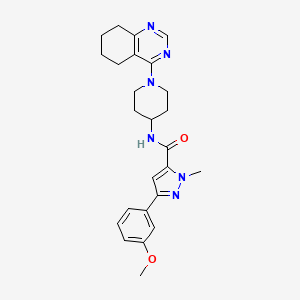
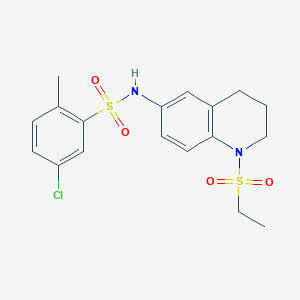
![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)
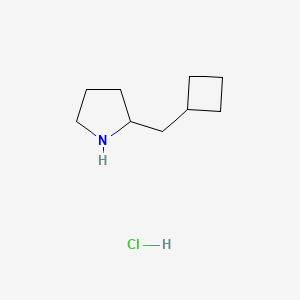
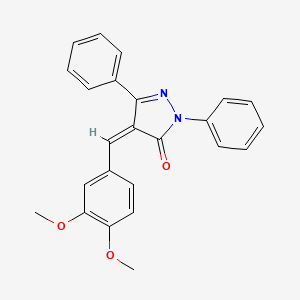
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)
